

Tafluprost: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tafluprost

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This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of **Tafluprost**, a potent prostaglandin F2 α analogue utilized in the management of glaucoma and ocular hypertension.

Core Molecular and Physicochemical Data

Tafluprost is a fluorinated synthetic analogue of prostaglandin F2 α . Its chemical structure is specifically designed to enhance its affinity for the prostanoid FP receptor and improve its therapeutic profile. The key quantitative data for **Tafluprost** are summarized in the table below.

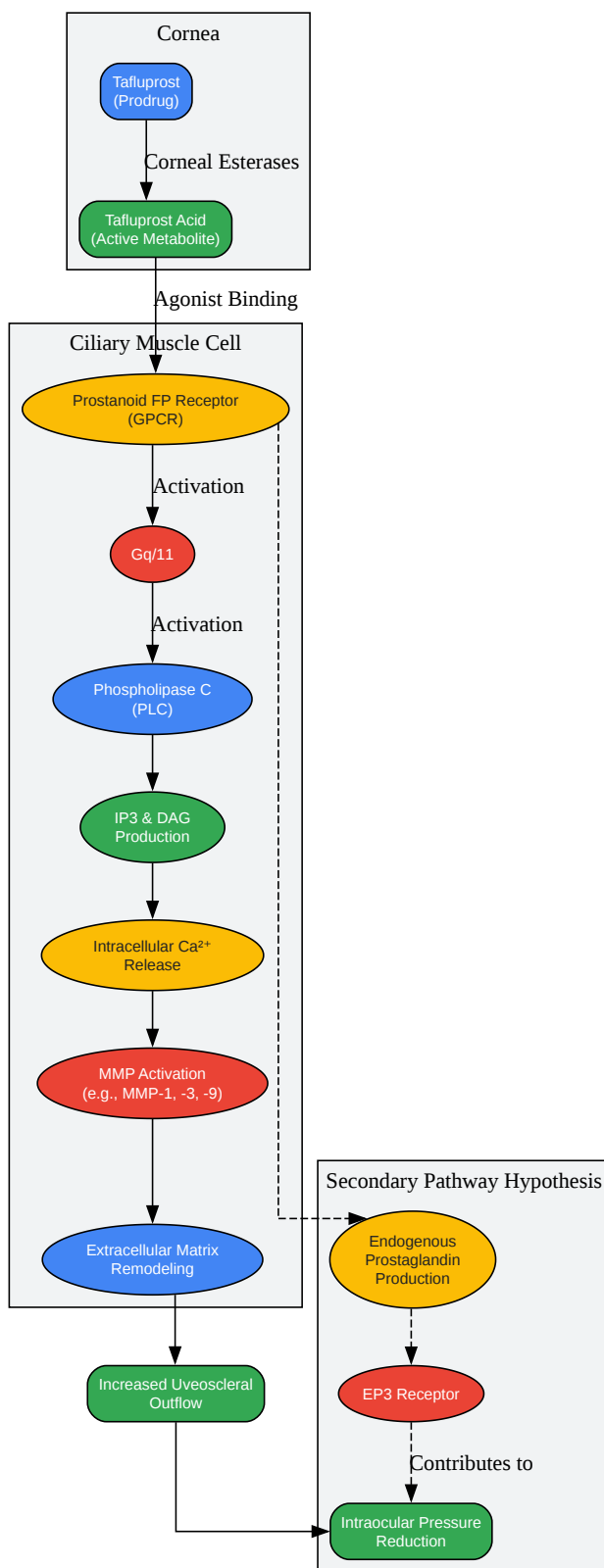
Property	Value
Molecular Formula	C25H34F2O5
Molecular Weight	452.53 g/mol
CAS Number	209860-87-7
Appearance	Colorless to light yellow viscous liquid
Solubility	Practically insoluble in water, soluble in ethanol and methanol

Mechanism of Action and Signaling Pathway

Tafluprost is an isopropyl ester prodrug that, after topical administration to the eye, is hydrolyzed by corneal esterases to its biologically active form, **tafluprost acid**.^{[1][2]} **Tafluprost acid** is a selective agonist for the prostanoid FP receptor, a G-protein coupled receptor.^{[1][3]} It possesses a high affinity for the FP receptor, approximately 12 times greater than that of latanoprost acid.^[3]

The primary mechanism of action of **tafluprost** is the reduction of intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.^{[1][2][4]} This is achieved through the binding of **tafluprost acid** to FP receptors located in the ciliary muscle.^[4] Activation of these receptors initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway, reducing hydraulic resistance and facilitating aqueous humor drainage.^[1]

Some evidence also suggests a potential secondary mechanism involving the EP3 receptor. The stimulation of the FP receptor may lead to the production of endogenous prostaglandins which then act on the EP3 receptor, contributing to the overall IOP-lowering effect.^{[2][5]}



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Figure 1: Proposed signaling pathway of **Tafluprost** for IOP reduction.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Tafluprost Analysis

A green and sensitive HPLC method with fluorescence detection has been developed for the quantitative determination of **Tafluprost** in ophthalmic formulations and aqueous humor.[\[6\]](#)[\[7\]](#)

- Instrumentation: HPLC system with a fluorescence detector.
- Column: HyperClone™ ODS (C18), 150 × 4.6 mm i.d., 5 µm particle size.[\[6\]](#)[\[7\]](#)
- Mobile Phase: A green eluent consisting of ethanol and 0.01 M phosphate buffer (60:40 v/v, pH 4.5).[\[6\]](#)[\[7\]](#)
- Flow Rate: 1 mL/min.[\[6\]](#)[\[7\]](#)
- Detection: Fluorescence detection with excitation at 220 nm and emission at 292 nm.[\[6\]](#)[\[7\]](#)
- Internal Standard: Bimatoprost.[\[6\]](#)
- Retention Time: **Tafluprost** elutes at approximately 6.70 minutes under these conditions.[\[6\]](#)[\[7\]](#)
- Validation: The method has been validated according to ICH guidelines for linearity, accuracy, precision, robustness, and specificity.[\[7\]](#) The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.016 and 0.048 µg/mL, respectively.[\[7\]](#)

Another stability-indicating RP-HPLC method has been developed for the determination of related substances and degradation products.[\[8\]](#)[\[9\]](#)

- Column: C18 analytical column.[\[9\]](#)
- Mobile Phase: Gradient elution with mobile phase A (water:methanol:orthophosphoric acid, 900:100:1, v/v) and mobile phase B (acetonitrile:water, 900:100, v/v).[\[9\]](#)
- Flow Rate: 1.0 mL/min for related substances and 1.2 mL/min for assay.[\[9\]](#)

- Column Temperature: 50°C.[9]
- Detection: Photodiode array (PDA) detector at 210 nm.[9]

Synthesis of Tafluprost

A novel, convergent synthesis of **Tafluprost** has been developed, which can also be applied to the manufacturing of other prostaglandin analogues like latanoprost and travoprost.[10] A key step in this synthesis is the Julia–Lythgoe olefination of a structurally advanced prostaglandin phenylsulfone with an aldehyde ω -chain synthon.[10][11] Another synthetic approach involves an asymmetric Suzuki-Miyaura coupling as a key step.[12] A detailed synthetic scheme has been described involving multiple steps, including the use of reagents such as LDA, Na/Hg, PPTS, Deoxo-Fluor, and DBU for various transformations.[13]

Pharmacokinetics

Following ocular administration, **Tafluprost** is rapidly absorbed through the cornea and hydrolyzed to **tafluprost** acid.[1][14] In human subjects, the peak plasma concentration of **tafluprost** acid is reached at a median time of 10 minutes.[14] The active metabolite is then systemically metabolized via fatty acid β -oxidation and phase II conjugation.[14] Due to its rapid elimination, plasma concentrations of **tafluprost** acid are typically below the limit of quantification within 30 minutes of ocular instillation.[14] Animal studies in rats have shown that radioactivity is rapidly absorbed into the eye and systemic circulation, with maximum levels in most eye tissues occurring within 15 minutes.[15]

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